Boc-[15N]Tyr-OH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-[15N]Tyr-OH typically involves the protection of the amino group of L-tyrosine with a tert-butoxycarbonyl (Boc) group. The nitrogen-15 isotope is introduced during the synthesis of the amino acid precursor. The reaction conditions often include the use of dimethylformamide (DMF) as a solvent and sodium hydride (NaH) as a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The isotopic labeling is achieved through the use of nitrogen-15 enriched reagents .
Chemical Reactions Analysis
Types of Reactions
Boc-[15N]Tyr-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve the use of strong acids or bases to remove the Boc group.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various protected or functionalized tyrosine derivatives.
Scientific Research Applications
Boc-[15N]Tyr-OH is widely used in scientific research, including:
Chemistry: Used in the synthesis of peptides and proteins, especially in studies involving isotopic labeling.
Biology: Utilized in the study of enzyme mechanisms and protein interactions.
Medicine: Applied in the development of diagnostic tools and therapeutic agents.
Industry: Used in the production of pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of Boc-[15N]Tyr-OH involves its incorporation into peptides and proteins. The nitrogen-15 label allows for the tracking and analysis of these biomolecules using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The Boc group provides stability during synthesis and can be removed under acidic conditions to reveal the free amino group .
Comparison with Similar Compounds
Similar Compounds
Boc-Tyr-OH: Similar to Boc-[15N]Tyr-OH but without the nitrogen-15 label.
Fmoc-Tyr-OH: Uses a different protecting group (fluorenylmethyloxycarbonyl) instead of Boc.
Boc-Phe-OH: A derivative of phenylalanine with a Boc protecting group.
Uniqueness
This compound is unique due to its isotopic labeling with nitrogen-15, which makes it particularly useful in NMR spectroscopy and other analytical techniques. This isotopic label allows for detailed studies of molecular interactions and dynamics that are not possible with non-labeled compounds .
Properties
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1/i15+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBUSIJNWNXLQQ-ATIMDCQMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[15NH][C@@H](CC1=CC=C(C=C1)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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